Arthrofactin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

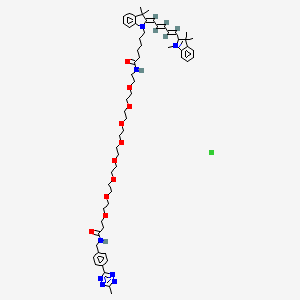

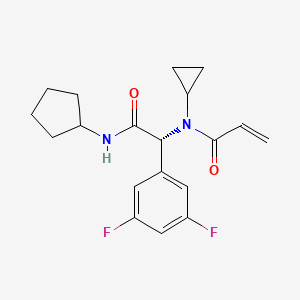

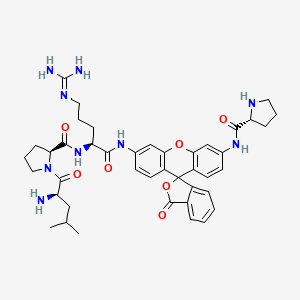

Arthrofactin is a cyclic lipodepsipeptide produced by the bacterium Pseudomonas fluorescens MIS38 . It was first isolated in 1993 and is known for its high surface activity . The compound consists of an undecapeptide sequence linked to a 3R-hydroxydecanoic acid moiety at the N-terminus . This compound has garnered significant interest due to its potent biosurfactant properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arthrofactin is synthesized by a nonribosomal peptide synthetase (NRPS) complex encoded by the genes arfA, arfB, and arfC . The biosynthesis involves the activation of amino acids by adenylation domains, followed by their transfer to thiolation domains, and subsequent condensation to form the peptide chain . The final product is cyclized to form the lipodepsipeptide structure .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Pseudomonas fluorescens MIS38 under controlled conditions. The production levels can be enhanced by overexpressing the arfD and arfE genes, which encode a putative periplasmic protein and an ATP-binding cassette transporter, respectively . The compound is then extracted from the culture supernatant using methanol after acid precipitation .

Analyse Chemischer Reaktionen

Types of Reactions: Arthrofactin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups in its structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit altered biological activities and surface properties .

Wissenschaftliche Forschungsanwendungen

Arthrofactin has a wide range of scientific research applications due to its unique properties:

Wirkmechanismus

Arthrofactin exerts its effects through its amphipathic structure, which allows it to interact with cell membranes and disrupt their integrity . The compound targets various molecular pathways, including those involved in microbial adhesion and biofilm formation . Its biosurfactant properties enable it to reduce surface tension and enhance the bioavailability of hydrophobic compounds .

Vergleich Mit ähnlichen Verbindungen

Arthrofactin belongs to the amphisin group of cyclic lipodepsipeptides, which includes compounds like amphisin, tensin, lokisin, anikasin, milkisins, and stechlisins . Compared to these compounds, this compound exhibits higher surface activity and broader antimicrobial spectrum . Its unique structure, characterized by the presence of a 3R-hydroxydecanoic acid moiety, distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C64H111N11O20 |

|---|---|

Molekulargewicht |

1354.6 g/mol |

IUPAC-Name |

2-[(3S,6S,9S,12R,15S,18R,21R,24R,27R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |

InChI |

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1 |

InChI-Schlüssel |

HXMCERBOSXQYRH-KSVGBCIHSA-N |

Isomerische SMILES |

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |

Kanonische SMILES |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)

![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)